Dichlorozirconium;dicyclopentyl(dimethyl)silane, also known as dimethylbis(cyclopentadienyl)silylzirconium dichloride, is an organometallic compound with the molecular formula CHClSiZr. This compound is notable for its applications in polymerization processes, particularly in the oligomerization of ethylene. It possesses a unique structure that combines zirconium with silicon and cyclopentadiene ligands, making it a significant metallocene in synthetic chemistry.
The compound is synthesized from dimethyldichlorosilane and bis(cyclopentadienyl)zirconium dichloride through various methods that involve organosilicon chemistry. Its CAS number is 86050-32-0, and it is categorized under several identifiers including PubChem CID 90476866.
Dichlorozirconium;dicyclopentyl(dimethyl)silane falls under the classification of metallocenes and organometallic compounds. It is primarily used as a catalyst in polymerization reactions due to its ability to facilitate the formation of complex organic structures.
The synthesis of dichlorozirconium;dicyclopentyl(dimethyl)silane typically involves the reaction of dimethyldichlorosilane with bis(cyclopentadienyl)zirconium dichloride. This can be achieved through several methods:
The synthesis generally requires inert conditions to prevent moisture interference, as both reactants are sensitive to water. The reaction may be conducted under reflux conditions, where the temperature is carefully controlled to optimize yield and purity.
Dichlorozirconium;dicyclopentyl(dimethyl)silane features a central zirconium atom coordinated by two cyclopentadienyl groups and a dimethylsilane moiety. The structure can be represented as follows:
The compound's molecular structure can be depicted using SMILES notation: C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl
. This notation highlights the connectivity of atoms within the molecule.
Dichlorozirconium;dicyclopentyl(dimethyl)silane participates in various chemical reactions, primarily as a catalyst in olefin polymerization. Key reactions include:
The reactivity of dichlorozirconium;dicyclopentyl(dimethyl)silane is significantly influenced by its coordination environment and the presence of chlorine atoms, which can act as leaving groups during reactions.
The mechanism by which dichlorozirconium;dicyclopentyl(dimethyl)silane acts as a catalyst involves:
This catalytic cycle allows for high selectivity and control over polymer molecular weight and architecture.
Relevant data indicates that this compound must be handled under anhydrous conditions due to its sensitivity to moisture.
Dichlorozirconium;dicyclopentyl(dimethyl)silane has several scientific applications:
This compound represents a vital component in modern synthetic chemistry due to its versatile applications and unique chemical behavior.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8